molecular formula C14H22N2O2 B2736765 Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate CAS No. 1314698-89-9

Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate

Cat. No.: B2736765
CAS No.: 1314698-89-9
M. Wt: 250.342
InChI Key: BKNWWJSJZUIZAM-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate is a chemical compound with the CAS Number: 1314698-89-9 . It has a molecular weight of 250.34 and is typically stored at 4°C . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3- (1-amino-1-methylethyl)phenylcarbamate . The InChI code is 1S/C14H22N2O2/c1-13(2,3)18-12(17)16-11-8-6-7-10(9-11)14(4,5)15/h6-9H,15H2,1-5H3,(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4°C .

Scientific Research Applications

Metalation and Alkylation Studies

  • α-Alkyl-α-Aminosilanes Metalation : Sieburth, Somers, and O'Hare (1996) investigated tert-Butyl carbamate derivatives for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This study is significant for understanding the metalation processes of amino silanes (Sieburth, Somers, & O'Hare, 1996).

  • Syntheses and Reactions of Silyl Carbamates : Sakaitani and Ohfune (1990) focused on the synthesis of N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) and its reactions with various electrophiles. This research provides insights into the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).

Synthesis and Application in Medicinal Chemistry

  • Synthesis of Novel Carbamates with Biological Activity : Chalina, Chakarova, and Staneva (1998) synthesized new phenyl N-substituted carbamates and evaluated their antiarrhythmic and hypotensive properties, demonstrating the potential medicinal applications of these compounds (Chalina, Chakarova, & Staneva, 1998).

Photoredox-Catalysis and Enzymatic Resolution

  • Photoredox-Catalyzed Amination : Wang et al. (2022) report a photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, highlighting a new method for assembling 3-aminochromones under mild conditions, which has broad applications in photocatalyzed protocols (Wang et al., 2022).

  • Enzymatic Kinetic Resolution : Piovan, Pasquini, and Andrade (2011) studied the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. They achieved high enantioselectivity, illustrating the importance of enzymatic processes in obtaining optically pure enantiomers of key intermediates (Piovan, Pasquini, & Andrade, 2011).

Deprotection Processes and Synthesis of Functionalized Amino Acids

  • Deprotection of tert-Butyl Carbamates : Li et al. (2006) demonstrated that aqueous phosphoric acid is an effective and environmentally benign reagent for deprotecting tert-butyl carbamates, esters, and ethers. This finding is crucial for the mild deprotection of sensitive chemical groups (Li et al., 2006).

  • Synthesis of Functionalized Amino Acid Derivatives : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, showing potential as pharmacophores in anticancer agents. This research highlights the role of tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate derivatives in medicinal chemistry (Kumar et al., 2009).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-11-8-6-7-10(9-11)14(4,5)15/h6-9H,15H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNWWJSJZUIZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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